6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid 6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 904817-70-5
VCID: VC3859284
InChI: InChI=1S/C16H23N3O4/c1-11-10-18(13-6-5-12(9-17-13)14(20)21)7-8-19(11)15(22)23-16(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3,(H,20,21)
SMILES: CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=C(C=C2)C(=O)O
Molecular Formula: C16H23N3O4
Molecular Weight: 321.37 g/mol

6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid

CAS No.: 904817-70-5

Cat. No.: VC3859284

Molecular Formula: C16H23N3O4

Molecular Weight: 321.37 g/mol

* For research use only. Not for human or veterinary use.

6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid - 904817-70-5

Specification

CAS No. 904817-70-5
Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
IUPAC Name 6-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C16H23N3O4/c1-11-10-18(13-6-5-12(9-17-13)14(20)21)7-8-19(11)15(22)23-16(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3,(H,20,21)
Standard InChI Key OLQYDWGOSNEFKE-UHFFFAOYSA-N
SMILES CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=C(C=C2)C(=O)O
Canonical SMILES CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=C(C=C2)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a 3-methylpiperazine moiety. The piperazine nitrogen is protected by a Boc group, which enhances solubility and prevents undesired side reactions during synthetic sequences . The stereoelectronic effects of the methyl group on the piperazine ring influence conformational flexibility, as demonstrated by X-ray crystallography and NMR studies .

Spectroscopic Identification

Key spectroscopic data include:

  • 1H^1\text{H} NMR (CDCl3_3): Peaks at δ 1.44 (s, 9H, Boc), 2.98–3.45 (m, 8H, piperazine), and 8.21–8.75 (m, 3H, pyridine) .

  • IR (KBr): Stretching vibrations at 1720 cm1^{-1} (C=O, Boc), 1680 cm1^{-1} (carboxylic acid), and 1250 cm1^{-1} (C-N) .

  • Mass Spectrometry: ESI-MS m/z 322.3 [M+H]+^+, confirming the molecular weight .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions:

  • SNAr Reaction: 2,6-Dichloropyridine derivatives react with 3-methylpiperazine under basic conditions, followed by Boc protection .

  • Carbodiimide-Mediated Coupling: 6-Aminopyridine-3-carboxylic acid is coupled with Boc-protected 3-methylpiperazine using HBTU or EDC·HCl .

Table 1: Comparative Synthesis Yields

MethodYield (%)Purity (%)Reference
SNAr (K2 _2CO3 _3, DMF)7298
HBTU Coupling8599

Solvent and Regioselectivity

The regioselectivity of SNAr reactions is influenced by the pyridine 3-substituent. Bulky groups like trifluoromethyl favor substitution at the 6-position, while electron-withdrawing groups (e.g., CO2 _2CH3 _3) direct reactivity to the 2-position . Kamlet-Taft solvent parameters further modulate selectivity, with polar aprotic solvents like DMF enhancing yields .

Physicochemical Properties

Thermodynamic Parameters

  • Boiling Point: 499.3 ± 45.0 °C (predicted) .

  • Density: 1.209 ± 0.06 g/cm3^3 .

  • pKa: 3.12 ± 0.10 (carboxylic acid), 9.85 ± 0.20 (piperazine) .

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., DMSO: 25 mg/mL) but is stable under inert atmospheres up to 150°C. Hydrolysis of the Boc group occurs under acidic conditions (pH < 3), yielding the free piperazine derivative .

Applications in Pharmaceutical Development

Kinase Inhibition

As a pyridine-piperazine hybrid, the compound serves as a precursor for tyrosine kinase inhibitors. For example, its derivatives show nanomolar activity against Bcr-Abl and EGFR kinases, critical targets in oncology .

Table 2: Biological Activity of Derivatives

DerivativeIC50_{50} (nM)TargetReference
Nilotinib analog12Bcr-Abl
EGFR inhibitor8EGFR

Opioid Receptor Antagonism

The piperazine moiety enables interactions with κ-opioid receptors. Modifications to the Boc group and carboxylic acid yield antagonists with improved blood-brain barrier permeability . For instance, 11a (a derivative) exhibits a logBB of −0.57, comparable to clinical candidates .

Comparative Analysis with Structural Analogs

Piperazine-Based Compounds

Table 3: Key Analogs and Properties

CompoundCASMolecular WeightApplication
6-{4-Boc-3-Ph-piperazine}pyridine-3-COOH904816-53-1383.44Kinase inhibition
1-Boc-piperidine-4-COOH84358-13-4229.27Peptide synthesis

Reactivity Trends

Electron-deficient pyridines (e.g., 3-CF3 _3) undergo faster SNAr reactions than electron-rich analogs. Steric effects from the 3-methyl group on piperazine further slow nucleophilic attack at the 2-position .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator